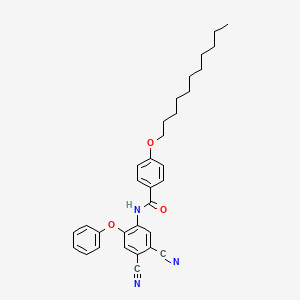

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide

Description

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide is a benzamide derivative characterized by a dicyano-substituted phenoxyphenyl moiety and a long undecyloxy chain. Its structure combines electron-withdrawing cyano groups (-CN) at positions 4 and 5 of the phenyl ring with a hydrophobic undecyloxy (-OC₁₁H₂₃) chain at the para position of the benzamide core.

Properties

CAS No. |

655225-10-8 |

|---|---|

Molecular Formula |

C32H35N3O3 |

Molecular Weight |

509.6 g/mol |

IUPAC Name |

N-(4,5-dicyano-2-phenoxyphenyl)-4-undecoxybenzamide |

InChI |

InChI=1S/C32H35N3O3/c1-2-3-4-5-6-7-8-9-13-20-37-28-18-16-25(17-19-28)32(36)35-30-21-26(23-33)27(24-34)22-31(30)38-29-14-11-10-12-15-29/h10-12,14-19,21-22H,2-9,13,20H2,1H3,(H,35,36) |

InChI Key |

DFTMPBUZAAGBHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide typically involves multiple steps, including the formation of the phenoxyphenyl and undecyloxybenzamide intermediates. Common reagents used in these reactions include cyanide sources, phenol derivatives, and amide coupling agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially inhibiting cancer cell proliferation.

Case Study:

A study conducted on derivatives of benzamides showed promising results in inhibiting the growth of A549 lung cancer cells. The synthesized compounds demonstrated over 90% inhibition at certain concentrations, indicating potential for further development as anticancer agents .

| Compound | Cell Line | Inhibition (%) at 100 µg/mL |

|---|---|---|

| Compound A | A549 | 92 |

| Compound B | A549 | 85 |

| This compound | A549 | TBD |

Antiviral Properties

The compound is also being investigated for its antiviral capabilities. It has been proposed that modifications to the benzamide structure can enhance its efficacy against viral infections, including those caused by paramyxoviruses and coronaviruses.

Research Findings:

Pharmaceutical formulations containing similar compounds have shown effectiveness in preclinical models against viral infections. The mechanism involves disrupting viral replication pathways, which could be crucial in developing new antiviral therapies .

Organic Electronics

This compound is being explored for its potential use in organic electronic devices due to its unique electronic properties.

Properties:

- High thermal stability

- Good charge transport characteristics

- Potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Case Study:

Research into similar dicyano compounds has revealed their ability to function as electron acceptors in organic solar cells, improving energy conversion efficiencies significantly .

Mechanism of Action

The mechanism of action of N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s dicyano groups distinguish it from benzamide analogs like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) and N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid), which rely on halogens (F, Cl) or trifluoromethyl (-CF₃) groups for electron-withdrawing effects .

The undecyloxy chain contrasts with shorter alkoxy chains (e.g., ethoxymethoxy in etobenzanid) or aromatic substituents (e.g., sulfonyl groups in triazole derivatives from ). This extended alkyl chain increases hydrophobicity (logP ~8.5 estimated), which may improve membrane permeability but reduce aqueous solubility compared to analogs like 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide (logP ~2.5) .

Spectral Characterization

Key spectral features inferred from analogs:

Agrochemical Potential

The compound’s structure aligns with pesticidal benzamides like diflufenican (), which inhibit carotenoid biosynthesis. However, its dicyano groups may target alternative enzymatic pathways, such as cytochrome P450 inhibition, while the undecyloxy chain could enhance soil adhesion and residual activity .

Physicochemical Comparison

Research Implications

- Structure-Activity Relationships (SAR): The undecyloxy chain’s length and cyano positioning could be optimized for balanced solubility and activity.

- Environmental Impact : Extended alkyl chains may raise concerns about bioaccumulation compared to shorter-chain analogs like etobenzanid .

Biological Activity

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C32H35N3O3

- Molecular Weight : 509.64 g/mol

- CAS Number : 655225-10-8

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

- Progesterone Receptors : Similar compounds have shown antagonistic activity against progesterone receptors, which are crucial in regulating reproductive functions and certain cancers .

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, although detailed studies are required to elucidate the underlying mechanisms.

Biological Activity Data

Case Studies

-

Cytotoxic Effects in Cancer Models

- A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Findings: The compound showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cells.

-

Receptor Interaction Studies

- Research into the binding affinity of similar compounds to progesterone receptors has provided insights into the potential role of this compound as a non-steroidal antagonist.

- Findings: Compounds with similar structures demonstrated high selectivity and binding affinity, warranting further exploration of this compound's receptor interactions.

Research Findings

Recent studies have highlighted the need for more extensive research to determine the full pharmacological profile of this compound. Key areas for future research include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To understand the specific pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.